molecular formula C10H8FNO B2989443 Methyl fluoroquinolone CAS No. 198831-76-4

Methyl fluoroquinolone

Cat. No.: B2989443
CAS No.: 198831-76-4
M. Wt: 177.178
InChI Key: YJZWOFMQJMPNMM-UHFFFAOYSA-N
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Description

Methyl fluoroquinolone is a synthetic compound belonging to the fluoroquinolone class of antibiotics These compounds are known for their broad-spectrum antibacterial activity, which is achieved by inhibiting bacterial DNA synthesis

Biochemical Analysis

Biochemical Properties

Methyl fluoroquinolone interacts with bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA synthesis. By forming a ternary complex with a DNA molecule and these enzymes, this compound blocks bacterial DNA supercoiling , thereby inhibiting the growth and proliferation of bacteria.

Cellular Effects

This compound exerts significant effects on various types of cells. Due to its enhanced penetration ability through cell membranes, it exhibits a high level of antibacterial activity . It affects bacterial reproduction by inhibiting bacterial DNA-gyrase , which is essential for DNA replication, transcription, and repair in bacteria .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with a DNA molecule and bacterial gyrase and topoisomerase IV enzymes . This complex blocks the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription . This leads to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For instance, it has been observed that the antibacterial activity of fluoroquinolones, including this compound, is concentration-dependent . This means that the inhibitory effects on bacterial growth increase with higher concentrations of the drug .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that higher doses of fluoroquinolones can lead to more significant inhibition of bacterial growth . High doses can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as UGT1A1 and UGT1A9 . The presence of gene polymorphisms, including UGT1A1, UGT1A9, can affect the pharmacokinetic parameters of fluoroquinolones, including the area under the curve (AUC), creatinine clearance (C Cr), maximum plasma concentration (C max), half-life (t 1/2) and peak time (t max) of fluoroquinolones .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is able to concentrate within phagocytic and non-phagocytic cells and remain active against different facultative, obligate, intracellular pathogens .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm . It is transported to specific cellular compartments where it exerts its antibacterial effects . The subcellular distribution of this compound not only helps us understand how it interacts with host cells but also provides clues in fighting against the bacterial infection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl fluoroquinolone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl fluoroquinolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl fluoroquinolone has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Norfloxacin

Comparison: Methyl fluoroquinolone shares a similar mechanism of action with other fluoroquinolones but has unique features due to the presence of the methyl group. This modification enhances its pharmacokinetic properties, such as improved tissue penetration and reduced resistance development . Additionally, this compound exhibits a broader spectrum of activity against resistant bacterial strains compared to some other fluoroquinolones .

Properties

IUPAC Name

3-fluoro-4-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZWOFMQJMPNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC2=CC=CC=C12)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20711868
Record name 3-Fluoro-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198831-76-4
Record name 3-Fluoro-4-methylquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20711868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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